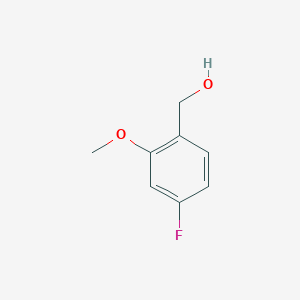

4-Fluoro-2-methoxybenzyl alcohol

Vue d'ensemble

Description

The compound 4-Fluoro-2-methoxybenzyl alcohol is a derivative of benzyl alcohol with a fluoro and a methoxy group on the aromatic ring. It is related to various other compounds that have been studied for their protective groups in synthetic chemistry, their role as biomarkers, and their potential biological activities.

Synthesis Analysis

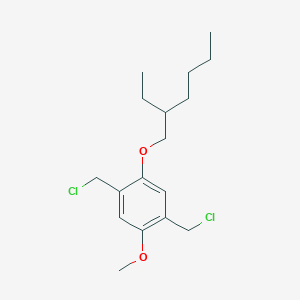

The synthesis of related compounds often involves the introduction of protective groups to sensitive hydroxyl groups. For instance, the 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl group has been used as a new alcohol protecting group, which shows stability to oxidizing conditions and can be removed under specific conditions . Similarly, the 4-methoxybenzyl group has been introduced to the 2′-hydroxyl group of adenosine, indicating that the methoxybenzyl moiety can be a useful protecting group in the synthesis of complex molecules .

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed using various techniques. For example, the compound 8-Fluoro-5-(4-fluorobenzyl)-3-(2-methoxybenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one was studied using X-ray crystallography, revealing its existence in a monoclinic P21/n space group . This indicates that the substitution pattern on the benzyl ring can significantly influence the molecular conformation and crystal packing.

Chemical Reactions Analysis

The reactivity of the methoxybenzyl group in chemical reactions has been explored in various contexts. For example, the oxidative debenzylation of 4-methoxy-α-methylbenzyl esters using DDQ has been reported, demonstrating that the methoxybenzyl group can be selectively removed in the presence of other functional groups . This suggests that 4-Fluoro-2-methoxybenzyl alcohol could potentially undergo similar selective reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds similar to 4-Fluoro-2-methoxybenzyl alcohol are influenced by the presence of substituents on the benzyl ring. For instance, the introduction of a fluorine atom has been shown to increase the insecticidal activity of certain benzyl esters . Moreover, the presence of a methoxy group can affect the solubility and reactivity of the compound, as seen in the synthesis of 2-(4-Fluoro-2-(4-fluorophenoxy)phenyl)-1-(1H-1,2,4-triazol-1-ylmethyl)-3-methoxy-isopropy alcohol .

Applications De Recherche Scientifique

Protective Groups in Synthesis 4-Fluoro-2-methoxybenzyl alcohol and its derivatives serve as protective groups for alcohols in chemical syntheses, allowing for selective reactions in the presence of sensitive functional groups. For example, a study introduced the 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl group as a new protecting group for alcohols, fully orthogonal with the p-methoxybenzyl group and removable under specific conditions, showcasing its application in the stereocontrolled synthesis of beta-mannopyranosides (Crich, Li, & Shirai, 2009).

Photocatalytic Oxidation 4-Fluoro-2-methoxybenzyl alcohol and related compounds have been utilized in studies exploring the photocatalytic oxidation of benzyl alcohols to their corresponding aldehydes. This process occurs efficiently on titanium dioxide under oxygen atmosphere and UV or visible light irradiation, indicating potential applications in green chemistry for the synthesis of fine chemicals and intermediates (Higashimoto et al., 2009).

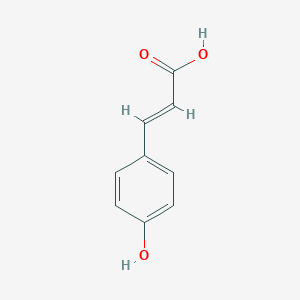

Antioxidant Properties Research on derivatives of 4-Fluoro-2-methoxybenzyl alcohol, such as 4-hydroxy-3-methoxybenzyl alcohol, has demonstrated significant antioxidant properties. These compounds have shown efficacy in inhibiting oxidation processes in various substrates, suggesting their potential use in developing new antioxidant agents for food preservation, cosmetics, and pharmaceuticals (Watanabe et al., 2012).

Biomarkers for Exposure Monitoring In toxicology and exposure monitoring, derivatives of 4-Fluoro-2-methoxybenzyl alcohol have been identified as potential biomarkers. Studies have explored the urinary excretion kinetics of such compounds in rats after exposure to specific chemicals, indicating their applicability in monitoring environmental or occupational exposures to certain hazardous substances (Yoshida, 2015).

Antiplasmodial Activity Compounds synthesized from 4-Fluoro-2-methoxybenzyl alcohol derivatives have been evaluated for their antiplasmodial activities, showing promise in the development of new treatments for malaria. Research has focused on synthesizing and testing compounds for their efficacy against Plasmodium falciparum, the parasite responsible for the most severe form of malaria (Hadanu et al., 2010).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Propriétés

IUPAC Name |

(4-fluoro-2-methoxyphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FO2/c1-11-8-4-7(9)3-2-6(8)5-10/h2-4,10H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPYORPJKBWEFRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90590682 | |

| Record name | (4-Fluoro-2-methoxyphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90590682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Fluoro-2-methoxybenzyl alcohol | |

CAS RN |

157068-03-6 | |

| Record name | (4-Fluoro-2-methoxyphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90590682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-(Diphenylphosphinoylmethyl)-4-(4-fluorophenyl)-6-isopropylpyrimidin-2-yl]-N-methylmethanesulfonamide](/img/structure/B130028.png)

![1-[3-(Bromomethyl)phenyl]-1H-pyrrole](/img/structure/B130036.png)